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molecular formula C15H23N3O2 B1648365 Tert-butyl 4-(2-pyridinyl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(2-pyridinyl)-1,4-diazepane-1-carboxylate

Cat. No. B1648365
M. Wt: 277.36 g/mol
InChI Key: LEMGCJTVGDXHCG-UHFFFAOYSA-N
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Patent
US07235661B2

Procedure details

tert-Butyl 1,4-diazepane-1-carboxylate (5.0 g, 25.0 mmol) (Aldrich) and 2-bromopyridine (1.98 g, 12.50 mmol) (Aldrich) were combined in a sealed tube and heated at 150° C. for 12 hours. The mixture was purified by flash chromatography (5% MeOH/CH2Cl2) to provide the title compound. 1H NMR (CDCl3, 300 MHz) δ 1.48(m, 9H), 1.88–2.02(m, 2H), 3.20–3.48(m, 2H), 3.52–3.70(m, 4H), 3.72–3.83(m, 2H), 6.45–6.59(m, 2H), 7.47(m, 2H), 8.11–8.18(m, 1H); MS (DCI/NH3) m/z 278 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1>>[N:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[N:4]1[CH2:5][CH2:6][CH2:7][N:1]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1(CCNCCC1)C(=O)OC(C)(C)C
Name
Quantity
1.98 g
Type
reactant
Smiles
BrC1=NC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography (5% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CCN(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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